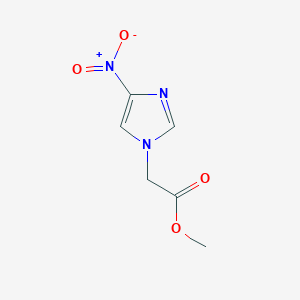
2-(Styrylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Styrylthio)acetic acid (2-STA) is an important organic compound and a derivative of acetic acid. It is a colorless, crystalline solid that is soluble in water, alcohols, and ethers. 2-STA has been used in organic synthesis, as a reagent in organic reactions, and in the laboratory for the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sol–Gel Synthesis of Nanoparticles
2-(Styrylthio)acetic acid: can play a role in the sol–gel synthesis of nanoparticles, particularly in the production of TiO2 nanoparticles. The presence of organic acids like 2-(Styrylthio)acetic acid can influence the hydrolysis and condensation steps of the sol–gel process . This control is crucial for tailoring the size, shape, and crystalline phase of the nanoparticles, which are important parameters for applications such as dye-sensitized solar cells , self-cleaning surfaces , and water purification systems.
Aldose Reductase Inhibitors
In the field of medicinal chemistry, derivatives of 2-(Styrylthio)acetic acid have been explored as potential aldose reductase inhibitors . These inhibitors are significant for treating diabetic complications by reducing oxidative stress and toxic side effects. The multifunctional nature of these compounds allows them to act as both inhibitors and antioxidants, providing a dual approach to managing diabetes-related issues.
Acetic Acid Bacteria Research
Research into acetic acid bacteria (AAB) has revealed the potential for 2-(Styrylthio)acetic acid to be involved in the bioconversion processes for chemical or pharmaceutical products . AAB are known for their unique oxidative reactions and could utilize 2-(Styrylthio)acetic acid in the production of vinegar or other fermented products, enhancing the efficiency and quality of these processes.
Industrial Vinegar Production
The versatility of 2-(Styrylthio)acetic acid may extend to the production of vinegar, where it could influence the fermentation process governed by acetic acid bacteria . Its role could be in optimizing the transformation of ethanol into acetic acid, potentially improving the flavor, preservation qualities, and health benefits of the final vinegar product.
Biotechnological Applications
2-(Styrylthio)acetic acid: could have applications in biotechnology, particularly in the development of new fermentation techniques or as a precursor for synthesizing biologically active molecules . Its properties might be harnessed to create more sustainable and efficient production pathways for various biotech products.
Catalysis and Process Intensification
In the context of sustainable chemical production, 2-(Styrylthio)acetic acid might be used to catalyze reactions or intensify processes . Its presence could lead to more environmentally friendly and cost-effective methods of producing acetic acid and related compounds, contributing to the advancement of green chemistry initiatives.
Safety and Hazards
The safety data sheet for 2-(Styrylthio)acetic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment and ensure adequate ventilation . Another source indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Wirkmechanismus
Target of Action
It’s known that this compound is considered hazardous by the 2012 osha hazard communication standard . It’s classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . The specific target organ is the respiratory system .
Biochemical Pathways
It’s worth noting that acetic acid, a related compound, is known to be involved in the wood-ljungdahl pathway, a biochemical pathway of co2 reduction to acetyl-coa
Pharmacokinetics
It’s known that many organic acids, including related compounds, have acidic properties that can influence their pharmacodynamic and pharmacokinetic profiles .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects are likely due to its interaction with the respiratory system, its primary target .
Action Environment
The action of 2-(Styrylthio)acetic acid can be influenced by various environmental factors. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area to minimize respiratory irritation . Furthermore, it should be stored in a well-ventilated place with the container kept tightly closed .
Eigenschaften
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVBKDVPSQVLM-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901597 |
Source


|
| Record name | NoName_729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Styrylthio)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





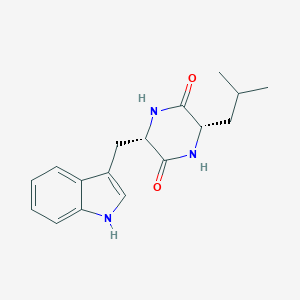
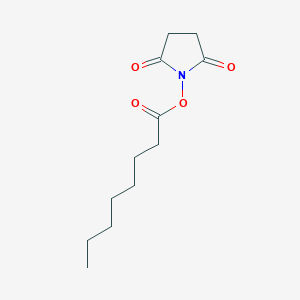
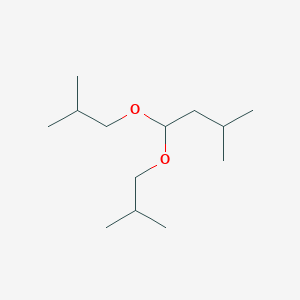
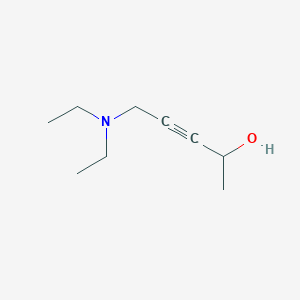
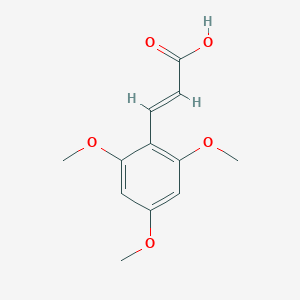

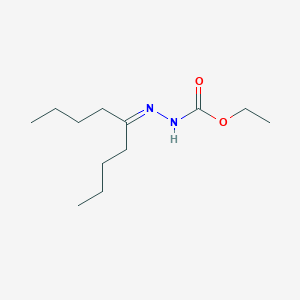
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
